molecular formula C7H8N4 B1296275 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 72583-83-6

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Cat. No.: B1296275
CAS No.: 72583-83-6
M. Wt: 148.17 g/mol
InChI Key: SHBCCEDOUTZFFW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of several drugs and endogenous compounds. The inhibition of CYP1A2 by this compound can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines such as MCF-7 and HCT-116 . These effects are mediated through the disruption of cell signaling pathways and alterations in gene expression, leading to apoptosis and reduced cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CYP1A2, inhibiting its enzymatic activity . This inhibition results in the accumulation of substrates that are normally metabolized by CYP1A2, leading to downstream effects on cellular metabolism and gene expression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of CYP1A2 activity and persistent alterations in gene expression. These temporal effects are important for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CYP1A2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in the metabolism of drugs and endogenous compounds . The inhibition of CYP1A2 by this compound can lead to altered metabolic flux and changes in metabolite levels. Additionally, the compound may undergo biotransformation by other metabolic enzymes, resulting in the formation of active or inactive metabolites that contribute to its overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to have high gastrointestinal absorption but does not readily cross the blood-brain barrier . It is distributed primarily in the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of the compound in these tissues are important for understanding its pharmacokinetics and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, it may be targeted to specific organelles such as the endoplasmic reticulum, where CYP1A2 is located. The subcellular distribution of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes several types of chemical reactions, including:

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBCCEDOUTZFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299003
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72583-83-6
Record name 72583-83-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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